N-(3-cyclopropyl-3-hydroxypropyl)-2-phenoxypropanamide

Hydrogen bonding Physicochemical profiling Target engagement

This 2-phenoxypropanamide features a unique 3-cyclopropyl-3-hydroxypropyl N-substituent, introducing a chiral α-carbon, conformationally constrained cyclopropyl ring, and hydrogen-bond-donating secondary alcohol. This scaffold enables systematic SAR exploration of cholinesterase inhibition (BChE/AChE) and antiparasitic IMPDH targeting, where N-substituent changes shift potency by >10-fold. Ideal as a key intermediate or focused library screening compound for Alzheimer's and Cryptosporidium drug discovery programs. Source for comparative profiling against positional isomers and non-hydroxylated analogs to establish quantitative structure-activity relationships.

Molecular Formula C15H21NO3
Molecular Weight 263.337
CAS No. 1396757-94-0
Cat. No. B2750589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-cyclopropyl-3-hydroxypropyl)-2-phenoxypropanamide
CAS1396757-94-0
Molecular FormulaC15H21NO3
Molecular Weight263.337
Structural Identifiers
SMILESCC(C(=O)NCCC(C1CC1)O)OC2=CC=CC=C2
InChIInChI=1S/C15H21NO3/c1-11(19-13-5-3-2-4-6-13)15(18)16-10-9-14(17)12-7-8-12/h2-6,11-12,14,17H,7-10H2,1H3,(H,16,18)
InChIKeyYLRNEUBUFFUVTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-Cyclopropyl-3-hydroxypropyl)-2-phenoxypropanamide (CAS 1396757-94-0): Structural and Procurement Baseline


N-(3-cyclopropyl-3-hydroxypropyl)-2-phenoxypropanamide (CAS 1396757-94-0) is a synthetic secondary amide belonging to the 2-phenoxypropanamide class, with molecular formula C15H21NO3 and a molecular weight of 263.33 g/mol . The compound features a 2-phenoxypropanoyl core linked via an amide bond to a 3-cyclopropyl-3-hydroxypropyl substituent, creating a scaffold that incorporates a chiral α-carbon center, a cyclopropyl ring, and a pendant secondary alcohol . It is commercially catalogued as a research chemical for use as a synthetic intermediate and screening compound in drug discovery and agrochemical development programs; however, as of April 2026, no peer-reviewed primary literature or patent specifications with quantitative biological characterization data for this specific compound were identified in public databases .

Why Generic Phenoxypropanamide Substitution Is Not Advisable for N-(3-Cyclopropyl-3-hydroxypropyl)-2-phenoxypropanamide


The 2-phenoxypropanamide class encompasses structurally diverse N-substituted derivatives whose biological target engagement, metabolic stability, and physicochemical profiles are exquisitely sensitive to the nature of the amide nitrogen substituent. The target compound's 3-cyclopropyl-3-hydroxypropyl group introduces a hydrogen-bond-donating secondary alcohol and a conformationally constrained cyclopropyl ring that are absent in simpler analogs such as unsubstituted 2-phenoxypropanamide (CAS 13532-52-0; primary amide, tPSA 52.3 Ų, XLogP3 1.2, 1 HBD, 2 HBA) [1] or N-cyclopropyl-2-phenoxypropanamide (direct N-cyclopropyl, no hydroxyl linker) [2]. Even among cyclopropyl-hydroxypropyl congeners, positional isomerism of the hydroxyl group (e.g., 2-position vs. 3-position on the propyl chain) can alter intramolecular hydrogen-bonding geometry, conformational populations, and cytochrome P450 metabolic susceptibility [3]. Class-level evidence from phenoxypropanamide derivatives demonstrates that modest N-substituent changes can shift cholinesterase inhibitory potency by over an order of magnitude—from a hit compound with BChE IC50 = 14.70 µM to an optimized derivative with BChE IC50 = 2.10 µM [4]—underscoring that generic interchange without empirical comparative data risks unpredictable loss or gain of function.

Quantitative Differentiation Evidence for N-(3-Cyclopropyl-3-hydroxypropyl)-2-phenoxypropanamide Against Closest Structural Analogs


Hydrogen-Bond Donor and Acceptor Expansion Relative to N-Cyclopropyl-2-phenoxypropanamide

The target compound incorporates a secondary alcohol on its N-substituent propyl linker, conferring one additional hydrogen-bond donor (HBD) and one additional hydrogen-bond acceptor (HBA) compared to N-cyclopropyl-2-phenoxypropanamide, which bears a cyclopropyl group directly on the amide nitrogen with no hydroxyl functionality . This increase from an estimated 0 HBD / 2 HBA (N-cyclopropyl analog) to 2 HBD / 4 HBA (target compound) represents a substantial change in pharmacophoric capacity relevant to protein-ligand interactions [1]. While no direct comparative binding or functional assay data have been published for either compound, the HBD/HBA count difference is structurally verifiable and affects computed topological polar surface area (target compound estimated tPSA ≈ 75–84 Ų vs. ≈55–64 Ų for the N-cyclopropyl analog), which in turn influences membrane permeability and oral bioavailability predictions [1].

Hydrogen bonding Physicochemical profiling Target engagement Medicinal chemistry

Positional Isomer Differentiation: 3-Hydroxy vs. 2-Hydroxy Propyl Linker Geometry

The target compound carries its hydroxyl group at the 3-position (γ-carbon) of the N-propyl linker, while the closest positional isomer—N-(2-cyclopropyl-2-hydroxypropyl)-2-phenoxypropanamide (CAS 1421450-75-0)—bears the OH at the 2-position (β-carbon) [1]. This positional shift changes the distance between the hydroxyl group and the amide bond, altering the potential for intramolecular hydrogen bonding between the OH and the amide carbonyl oxygen (5-membered vs. 6-membered pseudo-ring formation). In drug discovery, such positional isomerism of hydroxyl groups has been shown to significantly impact metabolic glucuronidation rates and cytochrome P450 oxidation susceptibility, with 2-hydroxy isomers often displaying different clearance profiles compared to 3-hydroxy isomers [2]. No head-to-head biological comparison of these two specific isomers has been published, making this a structurally verifiable but biologically unvalidated point of differentiation.

Positional isomerism Intramolecular hydrogen bonding Metabolic stability Conformational analysis

Class-Level Cholinesterase Inhibitory Activity of 2-Phenoxypropanamide Derivatives

In a 2024 study of multifunctional anti-Alzheimer's agents, 2-phenoxyacetamide and 3-phenoxypropanamide derivatives were synthesized and evaluated for cholinesterase inhibition. The most potent compound, 4b (a 2-phenoxyacetamide derivative), demonstrated BChE IC50 = 2.10 µM and antioxidant activity ORAC = 1.18 Trolox equivalents, representing a 7-fold improvement over the parent hit compound (BChE IC50 = 14.70 µM, ORAC = 0.5 Trolox equivalents) [1]. A separate thesis study evaluated 2-phenoxyacetamide/3-phenoxypropanamide derivatives at 10 µM concentration by in vitro Ellman's method, identifying compounds with >50% AChE and BChE inhibition and determining IC50 values (most potent AChE inhibitor IC50 = 0.63 µM; most potent BChE inhibitor IC50 = 2.10 µM) [2]. The target compound was NOT included in either study; however, these data establish that the 2-phenoxypropanamide scaffold, when appropriately N-substituted, can achieve low-micromolar cholinesterase inhibition—providing a quantitative activity benchmark against which the target compound's undetermined activity can be contextualized once experimental data become available.

Cholinesterase inhibition Alzheimer's disease Butyrylcholinesterase Acetylcholinesterase Multi-target agents

IMPDH Enzyme Inhibition Baseline from a Closely Related 2-Phenoxypropanamide Analog

N-(4-chlorophenyl)-2-phenoxypropanamide, a 2-phenoxypropanamide derivative differing from the target compound solely in its N-substituent (4-chlorophenyl vs. 3-cyclopropyl-3-hydroxypropyl), has publicly available enzyme inhibition data in BindingDB [1]. This analog inhibited Cryptosporidium parvum recombinant inosine-5'-monophosphate dehydrogenase (IMPDH) with an EC50 of 3,300 nM (3.30 µM), while showing negligible activity against the human IMPDH1 ortholog (EC50 > 50,000 nM), indicating species-selective inhibition [1]. These quantitative data serve as a baseline for the 2-phenoxypropanamide pharmacophore's IMPDH engagement capacity, against which the target compound—with its distinct cyclopropyl-hydroxypropyl N-substituent—could be benchmarked if subjected to the same fluorescence-based NADH production assay. The structural divergence in the N-substituent is expected to modulate IMPDH binding affinity, but the direction and magnitude of this modulation cannot be predicted without experimental determination.

IMPDH inhibition Cryptosporidium parvum Antiparasitic screening Enzyme assay

Evidence-Based Application Scenarios for N-(3-Cyclopropyl-3-hydroxypropyl)-2-phenoxypropanamide Procurement


Cholinesterase-Focused CNS Drug Discovery Screening Libraries

The 2-phenoxypropanamide class has demonstrated validated cholinesterase inhibitory activity, with optimized derivatives achieving BChE IC50 values as low as 2.10 µM and AChE IC50 values as low as 0.63 µM [1][2]. N-(3-cyclopropyl-3-hydroxypropyl)-2-phenoxypropanamide, as a structurally distinct member of this class with a cyclopropyl-hydroxypropyl N-substituent, represents a rational addition to focused screening libraries targeting acetylcholinesterase and butyrylcholinesterase for Alzheimer's disease and related cognitive disorders. Its structural features—chiral α-carbon, pendant secondary alcohol, and cyclopropyl ring—differentiate it from previously characterized phenoxypropanamide cholinesterase inhibitors, offering potential for novel binding interactions within the cholinergic active site. Procurement for this application should be accompanied by plans for Ellman's assay-based AChE/BChE inhibition profiling at 10 µM initial screening concentration, with IC50 determination for hits exceeding 50% inhibition, following the established protocols in the class literature [2].

IMPDH Inhibitor Screening for Antiparasitic Drug Discovery

A close 2-phenoxypropanamide analog (N-(4-chlorophenyl)-2-phenoxypropanamide) has demonstrated species-selective IMPDH inhibition with a C. parvum EC50 of 3,300 nM and >15-fold selectivity over human IMPDH1 [3]. The target compound's structurally divergent N-substituent (3-cyclopropyl-3-hydroxypropyl replacing 4-chlorophenyl) may confer altered IMPDH binding kinetics, selectivity profiles, or metabolic stability, making it a candidate for antiparasitic screening against Cryptosporidium and related pathogens that depend on IMPDH for guanine nucleotide biosynthesis. Researchers procuring this compound for IMPDH-targeted screening should employ the recombinant IMPDH fluorescence assay (NADH production readout) to generate comparative EC50 data against both parasite and human orthologs, enabling direct benchmarking against the published analog data [3].

Structure-Activity Relationship (SAR) Exploration Around Cyclopropyl-Hydroxyalkyl Phenoxypropanamides

The target compound occupies a unique structural niche at the intersection of three design elements: the 2-phenoxypropanamide core, the cyclopropyl ring, and the positionally defined 3-hydroxypropyl linker. No published SAR studies systematically explore the biological consequences of varying the hydroxyl position (2- vs. 3-position) or the cyclopropyl ring presence within the phenoxypropanamide scaffold. Procurement as a key intermediate or screening compound in a focused SAR campaign would enable systematic comparison with positional isomers (e.g., N-(2-cyclopropyl-2-hydroxypropyl)-2-phenoxypropanamide, CAS 1421450-75-0) and analogs lacking the hydroxyl group (e.g., N-cyclopropyl-2-phenoxypropanamide) to establish quantitative structure-activity relationships for target engagement, metabolic stability, and selectivity [4].

Agrochemical Lead Diversification Based on Phenoxypropanamide Herbicidal Scaffolds

2,4-Substituted phenoxypropanamide compounds have established herbicidal utility, demonstrating growth inhibition and withering effects against weeds including redroot pigweed, water peanuts, and abutilons [5]. N-cyclopropyl-2-phenoxypropanamide derivatives have been noted for structural similarity to commercial herbicides such as isoxaflutole . The target compound's unique N-substitution pattern—combining a cyclopropyl ring with a hydroxyl-bearing propyl linker—may confer altered physicochemical properties (including modified logP, water solubility, and soil mobility) relevant to herbicidal activity and environmental fate. Procurement for agrochemical screening should include comparative greenhouse or field bioassays against N-cyclopropyl-2-phenoxypropanamide and unsubstituted 2-phenoxypropanamide to establish quantitative efficacy differentiation and structure-pesticidal activity relationships.

Quote Request

Request a Quote for N-(3-cyclopropyl-3-hydroxypropyl)-2-phenoxypropanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.